N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)12-4-5-17(23)21-20-22-18-15(26-2)10-11-16(27-3)19(18)28-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJCLNRLAINHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylbutanamide derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. In vitro studies have shown that derivatives of benzo[d]thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms of action for this compound are under investigation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may possess significant antibacterial and antifungal properties.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Neuropharmacology
There is ongoing research into the neuroprotective effects of this compound. Studies suggest that it may modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.
Case Study: Neuroprotective Effects
In animal models of Alzheimer's disease, compounds similar to this compound have demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function.
Synthetic Applications
This compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to altered cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications: Thiazole vs. Thiophene
The benzo[d]thiazole core in the target compound differentiates it from analogs featuring benzo[b]thiophene scaffolds. For example:
- 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c) () shares the 4,7-dimethoxy substitution pattern but replaces thiazole with thiophene. This substitution alters electronic properties and binding affinity.
Table 1: Key Differences in Heterocyclic Cores
Sulfonyl-Containing Analogues: Tosyl vs. Phenylsulfonyl
The tosyl group in the target compound is structurally analogous to phenylsulfonyl groups in triazole derivatives (). For instance:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () feature sulfonyl groups that influence solubility and metabolic stability. The tosyl group in the target compound may confer similar steric and electronic effects, though its para-methyl substitution could enhance lipophilicity compared to halogenated phenylsulfonyl groups.
Table 2: Sulfonyl Group Comparisons
Thiazole Derivatives in Medicinal Chemistry
Thiazole rings are common in bioactive molecules. For example:
- N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives () are CDK7 inhibitors used in cancer therapy.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.43 g/mol. The structure features a benzothiazole ring substituted with methoxy groups and a tosylbutanamide moiety, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), affecting the arachidonic acid pathway and reducing the production of pro-inflammatory prostaglandins.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through multiple signaling pathways .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably:
- Cell Viability Assays : In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM, indicating dose-dependent cytotoxicity .
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory conditions. In animal models, administration of the compound resulted in reduced inflammation markers and improved clinical outcomes in models of arthritis.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- MCF-7 Cell Line Study : A study involving MCF-7 cells treated with varying concentrations of this compound revealed that at 25 µM concentration, there was a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells .
- Inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, demonstrating its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
